3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
Description
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-4-23(5-2)22(25)28-15-11-12-16-19(13-15)27-14-20(21(16)24)29-18-10-8-7-9-17(18)26-6-3/h7-14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUYEDSUCCLTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethyl bromide, which is then reacted with other intermediates to form the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, etherification, and carbamation under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenoxy group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium ethoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one .
Uniqueness
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of chromenones, characterized by a chromene backbone with various substituents that influence its biological activity. The structural formula can be represented as follows:
This structure includes:
- A chromenone core .
- An ethoxyphenoxy substituent that enhances lipophilicity and potential receptor interactions.
- A diethylcarbamate moiety which may contribute to its pharmacokinetic properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
Anticancer Activity
The compound has demonstrated promising anticancer effects in vitro. In cell line studies, it has been shown to inhibit the proliferation of various cancer types, including breast and lung cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antioxidant and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Antioxidant Activity : A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of similar chromenone derivatives using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in treated cells compared to controls.
- Anticancer Research : In a study published by Johnson et al. (2022), this compound was tested against various cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, with notable effects on apoptosis markers.
- Inflammation Modulation : A recent investigation by Lee et al. (2024) focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The study reported a significant reduction in joint swelling and inflammatory markers, highlighting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with chromen-4-one core formation. For example, condensation of substituted phenols with diethylcarbamate precursors under basic conditions (e.g., potassium carbonate in acetone or ethanol under reflux) . Key steps include:
- Core formation : Use of 3-hydroxyacetophenone derivatives and diethylcarbamoyl chloride.
- Functionalization : Etherification at the 7-position via nucleophilic substitution .
- Optimization : Vary solvents (DMF vs. acetone), bases (NaH vs. K₂CO₃), and temperatures to maximize yield (monitored via TLC/HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substitution patterns and diethylcarbamate integration .
- HPLC-PDA for purity assessment (>95% purity threshold) .
- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 413.4 g/mol) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. How can researchers design initial biological activity screening protocols?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay on MCF-7 (IC₅₀) with dose-response curves (1–100 μM) .
- Enzyme inhibition : AChE/COX-2 inhibition assays (IC₅₀ determination via Ellman’s method) .
- Antioxidant : DPPH/ABTS radical scavenging (EC₅₀ comparison with ascorbic acid) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only blanks .
Advanced Research Questions
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme kinetics : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes (e.g., for AChE) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to receptors like estrogen receptors .
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or DNA topoisomerase II .
- Transcriptomics : RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis markers) .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy or trifluoromethyl groups) .
- Bioisosteric replacement : Substitute diethylcarbamate with morpholine-4-carboxylate or thiocarbamate .
- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical moieties .
- Data correlation : Plot substituent electronegativity vs. IC₅₀ values to identify trends .
Q. How should contradictory data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Bioavailability assessment : Measure plasma concentration via LC-MS after oral/IP administration to check for poor absorption .
- Metabolite profiling : Incubate with liver microsomes to identify active/inactive metabolites .
- Dose recalibration : Adjust in vivo doses to match in vitro effective concentrations (e.g., 10× IC₅₀) .
- Statistical validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance thresholds .
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodological Answer :
- Lipophilicity : Calculate logP using ChemAxon or ACD/Labs .
- Solubility : Employ COSMO-RS in COMSOL Multiphysics for solvent-solute interactions .
- ADMET prediction : Use SwissADME or admetSAR to assess toxicity risks (e.g., hepatotoxicity) .
- Reaction simulation : Apply density functional theory (DFT) to model hydrolysis stability of the carbamate group .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?
- Methodological Answer :
- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., carbamate formation) .
- Purification : Optimize column chromatography (gradient elution) or switch to recrystallization (ethanol/water) .
- Process control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .
- Byproduct minimization : Use DoE (Design of Experiments) to optimize stoichiometry and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
